molecular formula C15H9ClN4O3S B2520027 N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide CAS No. 330190-65-3

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide

Cat. No. B2520027
CAS RN: 330190-65-3
M. Wt: 360.77
InChI Key: QGKDZZVYQCTAHI-UHFFFAOYSA-N
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Description

“N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of a compound is crucial for understanding its properties and interactions. Unfortunately, specific structural data for “N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide” is not available .

Safety and Hazards

The safety and hazards associated with “N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide” are not well-documented. It’s always important to handle chemical compounds with appropriate safety measures .

Future Directions

The future research directions for “N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide” could involve further exploration of its synthesis, properties, and potential applications. Similar compounds have shown promise in various fields, suggesting potential areas of interest for future research .

properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN4O3S/c16-11-7-3-1-5-9(11)14-18-19-15(24-14)17-13(21)10-6-2-4-8-12(10)20(22)23/h1-8H,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKDZZVYQCTAHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide

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